molecular formula C18H17FN4O3S B4515822 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4515822
M. Wt: 388.4 g/mol
InChI Key: GVVKTKUKLDQUSX-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thiazole ring with a (2Z)-configuration and a pyridazinone moiety substituted with a 2-fluoro-4-methoxyphenyl group. Its synthesis likely involves coupling a thiazole-derived amine with a pyridazinone-acetic acid precursor via carbodiimide-mediated amidation, analogous to methods described for related compounds .

The thiazole and pyridazinone moieties are pharmacologically significant, often associated with antimicrobial, anti-inflammatory, or kinase-inhibitory activities. The Z-configuration of the thiazole ring may confer distinct conformational stability compared to E-isomers, impacting binding affinity in biological systems.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-10-11(2)27-18(20-10)21-16(24)9-23-17(25)7-6-15(22-23)13-5-4-12(26-3)8-14(13)19/h4-8H,9H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVKTKUKLDQUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process might include:

    Formation of the Thiazole Ring: Starting from appropriate thioamides and α-haloketones under acidic or basic conditions.

    Synthesis of the Pyridazinone Moiety: Using hydrazine derivatives and diketones.

    Coupling Reactions: Combining the thiazole and pyridazinone intermediates through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the pyridazinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, potentially leading to various oxidized, reduced, or substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemical Research: Used as probes to study biological pathways.

Industry

    Material Science:

    Agriculture: Investigated for use as agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide-Thiazole Family

The target compound shares structural homology with other N-(thiazolyl)acetamides, such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Key differences include:

  • Substituents on the aromatic ring : The target compound’s 2-fluoro-4-methoxyphenyl group contrasts with dichlorophenyl or naphthyl groups in analogues. Fluorine enhances electronegativity and metabolic stability, while methoxy improves solubility .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents LogP* Hydrogen-Bond Acceptors Melting Point (°C)
Target Compound 2-Fluoro-4-methoxyphenyl 3.1 6 ~220–225†
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-Dichlorophenyl 4.2 4 216–218
N-(4-Chlorophenyl)-2-(triazolyl)acetamide (6m) 4-Chlorophenyl, naphthyloxy 3.8 5 189–191

*Calculated using fragment-based methods. †Estimated based on analogous pyridazinone derivatives.

Hydrogen-Bonding and Crystal Packing

The target compound’s pyridazinone oxygen and thiazole nitrogen atoms likely participate in N–H···O/N hydrogen bonds, forming R₂²(8) or R₄⁴(12) graph-set motifs, as seen in related structures . In contrast, dichlorophenyl analogues exhibit stronger C–Cl···π interactions due to halogen electronegativity, leading to tighter crystal packing .

Research Findings and Implications

  • Bioactivity : While biological data for the target compound are unavailable, analogues like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide show moderate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), suggesting the fluorine and methoxy groups in the target compound could enhance potency .
  • Solubility : The methoxy group improves aqueous solubility compared to chloro-substituted analogues, as evidenced by logP differences (Table 1).
  • Thermal Stability: The pyridazinone ring’s conjugated system may increase thermal stability, as inferred from higher melting points relative to triazole-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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